Paopa

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide implique plusieurs étapes. La voie de synthèse commence généralement par la préparation des composés intermédiaires, suivie du couplage de ces intermédiaires dans des conditions de réaction spécifiques. La voie de synthèse exacte et les conditions de réaction sont des informations exclusives et peuvent varier en fonction de la pureté et du rendement souhaités .

Les méthodes de production industrielle pour le (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide ne sont pas largement documentées, mais elles impliquent probablement l’optimisation de la synthèse à l’échelle du laboratoire pour s’adapter à des volumes plus importants et garantir une qualité et une pureté constantes .

Analyse Des Réactions Chimiques

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, conduisant à des formes réduites du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la modulation allostérique des récepteurs couplés aux protéines G.

Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle des récepteurs de la dopamine D2 dans divers processus biologiques.

Médecine : Il a montré un potentiel thérapeutique dans des modèles précliniques pour le traitement de troubles neuropsychiatriques tels que la schizophrénie et la maladie de Parkinson.

Applications De Recherche Scientifique

Therapeutic Applications in Neuropsychiatric Disorders

1. Schizophrenia

PAOPA has been extensively studied for its effects on schizophrenia, a complex mental disorder characterized by symptoms such as hallucinations, delusions, and cognitive impairments. Research indicates that this compound can ameliorate both positive and negative symptoms associated with schizophrenia in preclinical models:

- Behavioral Studies : In animal models, this compound demonstrated efficacy in reducing hyperlocomotion and social withdrawal, which are indicative of positive and negative symptoms, respectively. For instance, studies using the phencyclidine-induced rat model showed significant improvements in behaviors related to social interaction and cognitive function .

- Mechanistic Insights : The compound appears to enhance dopamine D2 receptor activity without affecting antagonist binding, suggesting a unique mechanism that could lead to improved therapeutic outcomes for patients with schizophrenia .

2. Parkinson's Disease

This compound has also shown promise in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by motor dysfunction:

- Neuroprotective Effects : In models of Parkinson's disease induced by neurotoxins such as 6-hydroxydopamine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound exhibited neuroprotective properties and improved rotational behavior .

- Tardive Dyskinesia : The compound has been effective in preventing movement abnormalities induced by antipsychotic medications, suggesting its potential use in managing tardive dyskinesia—a common side effect of long-term antipsychotic treatment .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Mishra et al. (1997) | 6-OHDA lesioned rat model | Neuroprotective effects observed; improved rotational behavior |

| Sharma et al. (2003) | Tardive dyskinesia model | Prevented haloperidol-induced movement disorders |

| Beyaert et al. (2013) | Amphetamine-sensitized model | Ameliorated sensorimotor gating deficits; enhanced social interaction |

| Dyck et al. (2011) | MK-801 induced model | Improved social deficits linked to negative symptoms |

Mécanisme D'action

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide exerce ses effets en se liant à un site sur le récepteur de la dopamine D2 qui est distinct du site de liaison du ligand endogène. Cette modulation allostérique améliore l’affinité du récepteur pour la dopamine, ce qui conduit à une augmentation de l’activité du récepteur. Le composé affecte diverses voies de signalisation, notamment la régulation à la hausse de la protéine kinase couplée aux protéines G 2, de l’arrestine 3 et des kinases régulées par le signal extracellulaire 1 et 2 .

Comparaison Avec Des Composés Similaires

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide est unique en raison de sa puissante modulation allostérique du récepteur de la dopamine D2. Des composés similaires comprennent :

Prolyl-leucyl-glycinamide : Le composé parent dont est dérivé le (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide.

Autres modulateurs du récepteur de la dopamine : Des composés tels que l’aripiprazole et l’halopéridol, qui ciblent également les récepteurs de la dopamine, mais par des mécanismes différents.

Le caractère unique du (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide réside dans sa modulation allostérique spécifique, qui confère un profil thérapeutique distinct par rapport à d’autres modulateurs du récepteur de la dopamine .

Activité Biologique

PAOPA (N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a potent analog of the endogenous peptide prolyl-leucyl-glycinamide (PLG), recognized for its allosteric modulation of the dopamine D2 receptor. This compound has garnered significant attention in neuroscience due to its potential therapeutic applications in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various models, and relevant research findings.

This compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The unique allosteric properties of this compound allow it to fine-tune dopaminergic signaling, which is crucial in conditions characterized by dopaminergic dysregulation.

Key Mechanisms:

- Increased Dopamine Binding : this compound enhances the binding affinity of dopamine to D2 receptors, facilitating improved dopaminergic signaling under pathological conditions .

- Neuroprotection : In models of Parkinson's disease, this compound has shown neuroprotective effects, possibly by modulating neuroinflammatory responses and promoting neuronal survival .

Behavioral Studies

This compound has been evaluated in multiple animal models to assess its impact on behavior and neurological function. Notable studies include:

- Schizophrenia Models : In phencyclidine (PCP)-induced models of schizophrenia, this compound administration significantly improved social interaction deficits and attenuated hyperlocomotion, suggesting a reversal of negative symptoms associated with schizophrenia .

- Parkinson's Disease Models : In 6-hydroxydopamine (6-OHDA) lesioned rats, this compound demonstrated a reduction in rotational behavior, indicating its potential to alleviate motor symptoms associated with Parkinson's disease .

- Tardive Dyskinesia : this compound effectively prevented movement abnormalities induced by haloperidol in rats, showcasing its protective role against drug-induced extrapyramidal symptoms .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

| Study | Model Used | Findings |

|---|---|---|

| Mishra et al. (1997) | 6-OHDA Lesioned Rats | Reduced rotational behavior; indicated motor symptom alleviation |

| Sharma et al. (2003) | Haloperidol-Induced Rats | Prevented tardive dyskinesia-like symptoms |

| Marcotte et al. (1998) | MPTP-Induced Mice | Showed neuroprotective effects against dopaminergic neuron loss |

Table 1: Summary of this compound's Effects in Animal Models

| Condition | Model Type | Dose (mg/kg) | Main Effect |

|---|---|---|---|

| Schizophrenia | PCP-induced Rat Model | 5 | Improved social interaction, reduced hyperlocomotion |

| Parkinson's Disease | 6-OHDA Rat Model | 10 | Reduced rotational behavior |

| Tardive Dyskinesia | Haloperidol Rat Model | 1 | Prevented movement abnormalities |

Table 2: Mechanistic Insights from Recent Studies

| Mechanism | Description |

|---|---|

| Allosteric Modulation | Enhances dopamine binding to D2 receptors without direct activation |

| Neuroprotection | Reduces neuronal death in dopaminergic systems under stress conditions |

| Behavioral Improvement | Attenuates negative symptoms in models of schizophrenia and movement disorders |

Propriétés

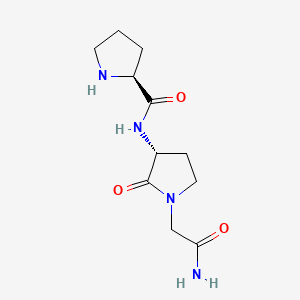

IUPAC Name |

(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVGEXNEZRSGG-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114200-31-6 | |

| Record name | 114200-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.